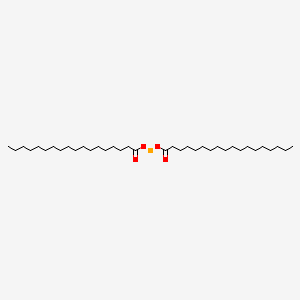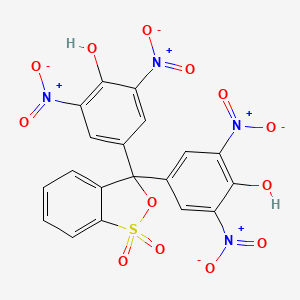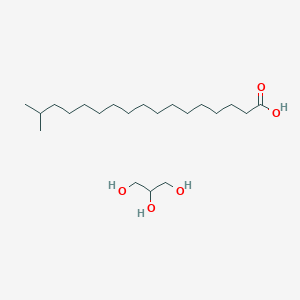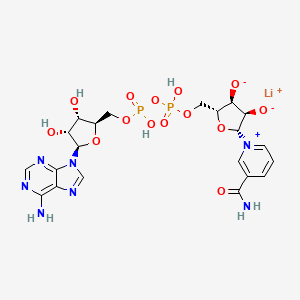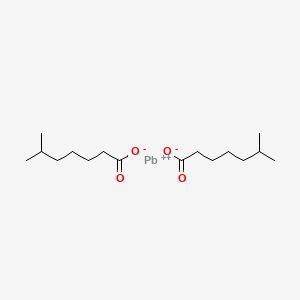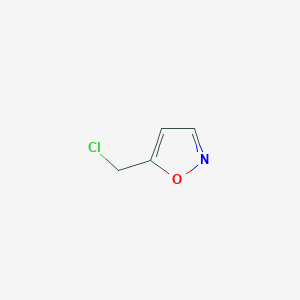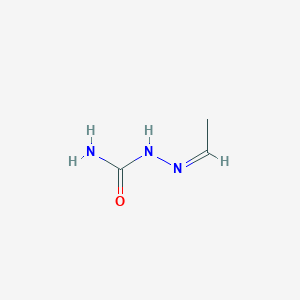
Semicarbazona de acetaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde semicarbazone is an organic compound formed by the condensation reaction between acetaldehyde and semicarbazide. This compound is classified as a semicarbazone, a derivative of imines, and is known for its crystalline solid form. Semicarbazones are often used in organic chemistry for the identification of aldehydes and ketones due to their distinct melting points .
Aplicaciones Científicas De Investigación
Acetaldehyde semicarbazone has several applications in scientific research:
Chemistry: Used as a reagent for the identification and characterization of aldehydes and ketones.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetaldehyde semicarbazone is synthesized through a condensation reaction between acetaldehyde (CH₃CHO) and semicarbazide (H₂NNHCONH₂). The reaction proceeds with the loss of a water molecule, forming the semicarbazone product. The general reaction is as follows:
CH3CHO+H2NNHCONH2→CH3CH=NNHCONH2+H2O
This reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by using a solvent such as methanol .
Industrial Production Methods
While specific industrial production methods for acetaldehyde semicarbazone are not extensively documented, the general approach involves the same condensation reaction on a larger scale. Industrial processes may employ continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde semicarbazone primarily undergoes condensation reactions due to the presence of the imine group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Condensation Reactions: The primary reaction involves acetaldehyde and semicarbazide under mild conditions.
Oxidation: Strong oxidizing agents can oxidize the semicarbazone to form corresponding acids or other oxidized products.
Reduction: Reducing agents can reduce the imine group to form amines.
Major Products Formed
The major product of the condensation reaction is acetaldehyde semicarbazone itself. Oxidation and reduction reactions can yield various derivatives, depending on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of acetaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes and proteins. The imine group in the semicarbazone can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Acetone Semicarbazone: Formed by the reaction of acetone with semicarbazide.
Benzaldehyde Semicarbazone: Formed by the reaction of benzaldehyde with semicarbazide.
Thiosemicarbazones: Analogous compounds where the oxygen atom in the semicarbazone is replaced by sulfur.
Uniqueness
Acetaldehyde semicarbazone is unique due to its specific structure and reactivity. Compared to other semicarbazones, it has distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
591-86-6 |
|---|---|
Fórmula molecular |
C3H7N3O |
Peso molecular |
101.11 g/mol |
Nombre IUPAC |
[(Z)-ethylideneamino]urea |
InChI |
InChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)/b5-2- |
Clave InChI |
IUNNCDSJWDQYPW-DJWKRKHSSA-N |
SMILES |
CC=NNC(=O)N |
SMILES isomérico |
C/C=N\NC(=O)N |
SMILES canónico |
CC=NNC(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about acetaldehyde semicarbazone can be obtained from its vibrational spectra?
A: Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide valuable information about the structure of acetaldehyde semicarbazone. By analyzing the characteristic frequencies of molecular vibrations observed in the spectra, researchers can identify the presence of specific functional groups within the molecule []. Additionally, comparing experimental spectra with theoretical calculations performed using quantum chemistry codes like Gaussian03 enables the determination of the molecule's geometrical parameters []. This combined approach offers a comprehensive understanding of the structural characteristics of acetaldehyde semicarbazone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


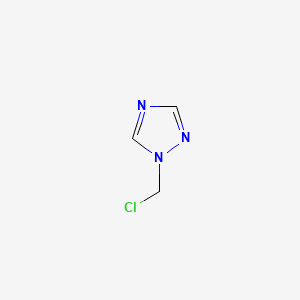
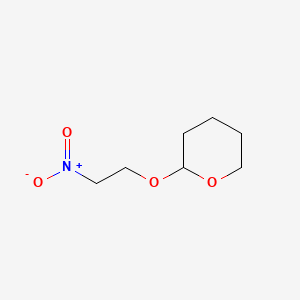
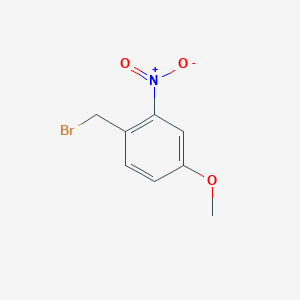
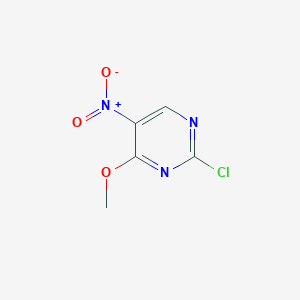
![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
